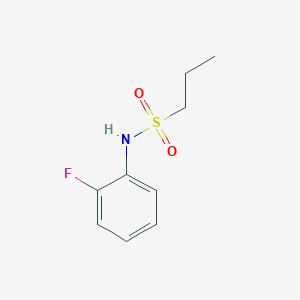

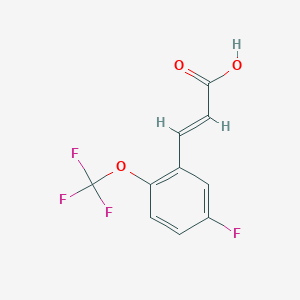

N-(2-fluorophenyl)propane-1-sulfonamide

Overview

Description

Scientific Research Applications

Application in Fuel Cell Technology

Sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone (FPS), exhibit promising properties for fuel-cell applications. These copolymers demonstrate high proton conductivity and mechanical properties, making them suitable as membranes in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Development of Proton Exchange Membranes

Sulfonated poly(aryl ether sulfone) containing 1, 3, 4-oxadiazole (SPAESO) polymers, synthesized using a monomer with double fluoride 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole (BFO), are explored as proton exchange membranes for medium-high temperature fuel cells. These membranes demonstrate excellent thermal stability, lower methanol diffusion coefficient, and high proton conductivity (Xu, Ren, Cheng, Ma, & Wang, 2013).

Biocatalysis in Drug Metabolism

In the context of drug metabolism, the biaryl-bis-sulfonamide compound LY451395, a potent AMPA receptor potentiator, undergoes extensive metabolism. Microbial-based biocatalytic systems using Actinoplanes missouriensis have been used to produce mammalian metabolites of LY451395 for structural characterization, demonstrating the application of biocatalysis in understanding drug metabolism processes (Zmijewski et al., 2006).

Synthesis of Radioactive Tracers

The synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves a reaction sequence that includes a fluorination step with no-carrier-added fluorine-18. This compound has potential applications as a radioactive tracer in medical imaging, particularly in positron emission tomography (PET) scans (Klok, Klein, Herscheid, & Windhorst, 2006).

Polymorphism of Aromatic Sulfonamides

N-(2-Phenoxyphenyl)benzenesulfonamide and its fluorine-substituted derivatives have been studied for their polymorphic behavior. The presence of fluorine groups affects the polymorphism of these aromatic sulfonamides, with implications for their physical and chemical properties (Terada et al., 2012).

Environmental and Biological Studies

Forafac®1157, a fluorinated surfactant, contains 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB). Its major metabolites and photolytic transformation products have been identified and studied, providing insights into its environmental behavior and potential impacts (Moe et al., 2012).

Fluorescent Amino Acid Research

Dansylalanine, a fluorescent amino acid containing a sulfonamide group, has been biosynthetically incorporated into proteins. This allows for studying protein structure, dynamics, and interactions, highlighting the application of sulfonamides in biochemical and cellular studies (Summerer et al., 2006).

Mechanism of Action

Target of Action

Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections . They target enzymes such as anti-carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They inhibit the multiplication of bacteria by competing with p-aminobenzoic acid, which is necessary for the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the ability of bacteria to synthesize nucleic acids and proteins, which are necessary for their growth and reproduction .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of sulfonamides is the inhibition of bacterial growth and reproduction, effectively treating bacterial infections .

Action Environment

The action of sulfonamides can be influenced by various factors, including the presence of pus, which inhibits their antibacterial action . Adverse reactions can occur, including allergic reactions, and these can be influenced by individual patient factors .

Biochemical Analysis

Biochemical Properties

N-(2-fluorophenyl)propane-1-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit inhibitory effects on certain bacterial enzymes, thereby demonstrating potential antibacterial properties . The compound interacts with microbial enzymes through molecular docking, which enhances its antibacterial activity. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and inhibition of bacterial growth . These effects are essential for exploring the compound’s potential as an antibacterial agent and its broader implications in cellular biology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects by docking with microbial enzymes, leading to the inhibition of their activity . This interaction disrupts the normal functioning of the enzymes, thereby exerting antibacterial effects. Additionally, the compound’s influence on gene expression further contributes to its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects. At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings are crucial for developing safe and effective treatments using the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with microbial enzymes play a pivotal role in its antibacterial activity, as it disrupts the normal metabolic processes of bacteria . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name |

N-(2-fluorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-14(12,13)11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAWXAXSGPQHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)

![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)

![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)

![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)